[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound characterized by a cyclopentylmethyl substituent at the N1 position of the triazole ring and a hydroxymethyl group at the C4 position. The triazole core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" that ensures high regioselectivity (1,4-disubstituted triazole formation) and efficiency .
Properties
IUPAC Name |
[1-(cyclopentylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-7-9-6-12(11-10-9)5-8-3-1-2-4-8/h6,8,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYWRVVIRJBRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves two key steps:
- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide and an alkyne precursor.
- Introduction or modification of the hydroxymethyl group on the triazole ring, often through reduction or substitution reactions.
Azide-Alkyne Cycloaddition ("Click Chemistry")
A widely used method for constructing 1,2,3-triazoles involves the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne under copper(I) catalysis. This reaction is highly regioselective, producing 1,4-disubstituted 1,2,3-triazoles.
- Procedure : The cyclopentylmethyl azide can be reacted with propargyl alcohol or a protected equivalent under Cu(I) catalysis in a mixed solvent system such as water and tert-butyl alcohol.
- Catalysts : CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
- Conditions : Room temperature stirring for 24-48 hours.
- Outcome : Formation of 1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl methanol or its protected derivatives.
This approach is supported by analogous syntheses of triazole derivatives reported in literature, where azide-alkyne cycloaddition yielded triazole-linked alcohols efficiently.
In cases where the triazole ring is already constructed, introduction of the hydroxymethyl group at the 4-position can be achieved by:
- Lithiation and formylation : Lithiation at the 4-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA) followed by quenching with electrophiles like formaldehyde or carbon dioxide to introduce hydroxymethyl or carboxyl groups respectively.
- Reduction of formyl or carboxyl groups : Subsequent reduction of formyl or carboxyl groups to hydroxymethyl using mild reducing agents.
For example, a multi-step synthesis involving lithiation of methylated triazoles followed by reaction with electrophiles and reduction has been described in the preparation of related triazole carboxylic acid derivatives.
Oxidation and Protection Strategies
- Oxidation : Hydroxymethyl groups on triazoles can be selectively oxidized to aldehydes or acids using reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and iodobenzene diacetate in dichloromethane at mild temperatures (15-20 °C) with good yields (~76%).
- Protection : Methanesulfonyl chloride with triethylamine and DMAP in dichloromethane at 0 °C can be used to convert alcohols into mesylates for further substitution reactions.
Representative Preparation Data Table
Research Findings and Analytical Data
- NMR Characterization : ^1H NMR spectra of the hydroxymethyl triazole typically show signals for the triazole ring protons around δ 7.5-8.5 ppm and the hydroxymethyl protons as a singlet near δ 4.5-5.0 ppm.
- Purification : Silica gel chromatography with petroleum ether/ethyl acetate mixtures is commonly used to purify triazole derivatives post-reaction.
- Stability : The hydroxymethyl substituted triazoles are stable under normal laboratory conditions but should be stored under inert atmosphere to avoid oxidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry for the development of pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations
Key analogues and their structural differences include:
Key Observations:
Insights :
Anticancer Activity
- (E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol: IC50 = 45.1 µM (A549 lung cancer cells) .
- (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol: Precursor to chalcone derivatives with anti-osteosarcoma activity .
Antiviral Activity
- (1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol: Investigated as HIV-1 non-nucleoside reverse transcriptase inhibitor .
Key Factor : The triazole-hydroxymethyl motif enhances hydrogen bonding with biological targets, while aromatic substituents (e.g., bromophenyl) improve binding affinity .
Biological Activity
[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole class, characterized by its unique cyclopentylmethyl group and methanol moiety. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 167.21 g/mol
- IUPAC Name : [1-(cyclopentyltriazol-4-yl)methanol]
- InChI Key : CGVQGJNXJICZAD-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets. The triazole ring is known for its ability to inhibit enzymes and modulate receptor activity. The following mechanisms have been proposed:
- Enzyme Inhibition : The triazole structure can inhibit enzymes such as cytochrome P450s, which are crucial for drug metabolism and synthesis of steroid hormones.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially affecting neurotransmitter systems.
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit various bacterial and fungal strains.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Candida albicans | Significant inhibition |
| Escherichia coli | Low inhibition |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties, particularly against pathogenic fungi. This compound may serve as a potential antifungal agent due to its structural characteristics that enhance binding affinity to fungal enzymes.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results showed that this compound exhibited potent activity against Candida albicans, with an IC value of 12 µg/mL.
Study 2: Anticancer Activity
Another research focused on the anticancer effects of triazole derivatives on breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a significant reduction in cell viability (p<0.05), suggesting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
